

pdCpA molecular weight and formula

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Compound of Interest

Compound Name: *pdCpA*

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An In-depth Technical Guide to 5'-O-phosphoryl-2'-deoxycytidylyl-(3' → 5')adenosine (**pdCpA**)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dinucleotide 5'-O-phosphoryl-2'-deoxycytidylyl-(3' → 5')adenosine, commonly known as **pdCpA**. It covers its fundamental molecular properties, synthesis, and key applications in biochemical research, particularly in the field of protein engineering and the incorporation of non-natural amino acids.

Core Molecular Data

The fundamental molecular characteristics of **pdCpA** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Citation(s)
Molecular Formula	C ₁₉ H ₂₆ N ₈ O ₁₃ P ₂	[1] [2]
Molecular Weight	636.4 g/mol	[1]
Synonyms	5'-Phospho-2'-deoxyribocytidylylriboadenosine, pdCpA	[1] [2]

Synthesis of pdCpA

The chemical synthesis of **pdCpA** is a multi-step process that involves the strategic coupling of protected nucleoside phosphoramidites. An improved and concise method has been developed for its preparation.^[1]

The key step in this synthesis involves the successive coupling of 2-cyanoethyl N, N, N', N'-tetraisopropylphosphorodiamidite with two protected nucleoside precursors: 4-N-benzoyl-5'-O-(4, 4'-dimethoxytrityl)-2'-deoxy-cytidine and 6-N,6-N,2'-O,3'-O-tetrabenzoyladenosine.^[1] This approach also allows for the synthesis of various dinucleotide derivatives with different protecting groups, for which selective deprotection conditions have been studied in detail.^[1] The efficiency of this synthetic route has been demonstrated by its application in creating both total DNA (pdCpdA) and total RNA dinucleotides.^[1]

Experimental Protocols

A significant application of **pdCpA** is in the aminoacylation of transfer RNA (tRNA) with non-natural amino acids, a crucial first step for their site-specific incorporation into proteins.^[3] This process, often a hurdle for researchers due to complex chemical procedures, has been simplified through the use of a micellar system.^[3]

Protocol: Facile Aminoacylation of pdCpA in a Cationic Micelle System

This protocol describes a simplified and versatile method for the aminoacylation of **pdCpA** in an aqueous micellar solution.^[3]

Materials:

- **pdCpA**
- N-pentenoyl-L-2-naphthylalanine cyanomethyl ester (Pen-napAla-OCM) or other desired N-protected amino acid cyanomethyl ester
- Cetyltrimethylammonium chloride (CTACl)
- Imidazole-AcOH buffer (pH 8.0)
- Tetrahydrofuran (THF)

- Water (nuclease-free)
- Microcentrifuge tubes

Procedure:

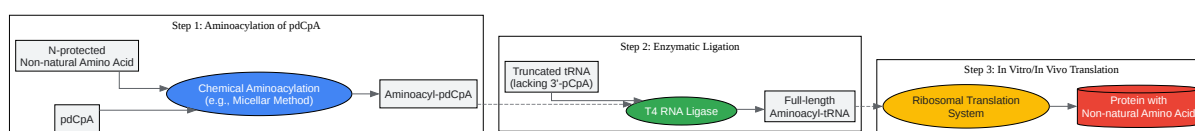
- Preparation of Solutions:
 - Prepare a 20 mM CTACl solution in 100 mM imidazole-AcOH buffer (pH 8.0).
 - Prepare a 200 mM solution of the N-protected amino acid cyanomethyl ester (e.g., Pen-
napAla-OCM) in THF.
 - Prepare a 50 mM aqueous solution of **pdCpA**.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - 18 μ L of the CTACl/imidazole buffer solution.
 - 1 μ L of the 200 mM amino acid ester solution in THF.
 - 1 μ L of the 50 mM **pdCpA** solution in water.
 - This results in final concentrations of 10 mM for the amino acid ester, 2.5 mM for **pdCpA**, and 18 mM for CTACl.
- Incubation:
 - Incubate the reaction mixture at room temperature. Optimal yields of up to 94% have been reported after 1 hour of incubation.[\[3\]](#)
- Product Analysis and Use:
 - The aminoacylation occurs specifically at the 2'- or 3'-terminal hydroxyl group of the adenosine residue of **pdCpA**.[\[3\]](#)

- The resulting aminoacylated **pdCpA** can be directly used for enzymatic ligation to a truncated tRNA (tRNA lacking the 3'-terminal pCpA unit).[3]

Key Applications and Logical Workflow

The primary and most well-documented application of **pdCpA** is as a key intermediate in the process of site-specifically incorporating non-natural amino acids into proteins. This technique, often referred to as non-natural mutagenesis, allows for the creation of proteins with novel functions.

The overall workflow for this application is depicted in the following diagram:



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Caption: Workflow for non-natural amino acid incorporation using **pdCpA**.

Role in Signaling Pathways and Drug Development

Currently, there is a lack of specific information in the scientific literature detailing a direct role for **pdCpA** in cellular signaling pathways. While dinucleotides, in general, can act as signaling molecules, the specific functions of **pdCpA** in this context remain to be elucidated.[4]

Similarly, the direct application of **pdCpA** as a therapeutic agent in drug development has not been extensively reported. Its primary utility in the pharmaceutical and biotechnology sectors lies in its role as a critical research tool for protein engineering and the development of novel biologics through the incorporation of amino acids with unique properties. The synthesis of

amino acid analogs and their incorporation into peptides and proteins is an area of interest for creating new therapeutics.[2]

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